molecular formula C20H23BrN6O2 B2752016 7-allyl-8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898463-26-8

7-allyl-8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2752016
CAS No.: 898463-26-8
M. Wt: 459.348
InChI Key: VJIWNDIEGCLDMX-UHFFFAOYSA-N
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Description

7-allyl-8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H23BrN6O2 and its molecular weight is 459.348. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

1. Developing Novel Octahydro-1,5-imino-3-benzazocin-4,7,10-trione Derivatives

Researchers have focused on creating new derivatives as models for saframycins, showcasing the compound's utility in synthesizing complex structures with potential biological activities (Saito et al., 1997).

2. Piperazine Derivatives as Mycobacterium tuberculosis Inhibitors

A series of purine-linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme and disrupting peptidoglycan biosynthesis. This research indicates the compound's role in developing new antimicrobial agents (Konduri et al., 2020).

3. Antiproliferative and Differentiation Induction

Piperazine derivatives were tested for their ability to inhibit K-562 cell proliferation and induce erythroid differentiation, showcasing the compound's potential in cancer research (Saab et al., 2013).

4. Cardiovascular Activity Studies

The synthesis of 8-alkylamino derivatives and their evaluation for cardiovascular activities highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Biological Activities and Potential Applications

1. Luminescent Properties and Electron Transfer

Novel piperazine substituted naphthalimide compounds were synthesized, showing unique fluorescence and photo-induced electron transfer properties, suggesting applications in material science and as pH probes (Gan et al., 2003).

2. Development of Antiasthmatic Agents

The synthesis and evaluation of xanthene derivatives for antiasthmatic activity demonstrate the potential of these compounds in developing new treatments for asthma, highlighting the versatility of the core structure in medicinal chemistry (Bhatia et al., 2016).

Properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIWNDIEGCLDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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